Future research should further investigate the specific role of D3 receptor antagonism in the therapeutic effects of Blonanserin, particularly in relation to its effects on cognitive function and negative symptoms in schizophrenia. [, ]
The potential of Blonanserin as a seed compound for glioblastoma therapies requires further exploration. [] Future research could focus on developing and testing Blonanserin derivatives with enhanced anti-proliferative and anti-migratory effects in glioblastoma cells.
The development of a transdermal Blonanserin patch offers new possibilities for schizophrenia treatment. [, , , ] Future research should focus on optimizing the transdermal formulation to ensure stable drug delivery, minimize side effects, and improve patient adherence to medication.
The anxiolytic and antidepressant potential of Blonanserin, observed in preclinical studies, warrants further investigation. [] Future research could explore the potential therapeutic benefits of Blonanserin in treating anxiety and depressive disorders, especially in cases resistant to standard treatments.
Blonanserin is a novel atypical antipsychotic agent primarily used in the treatment of schizophrenia. It functions as a dual antagonist of dopamine D2 and serotonin 5-HT2A receptors, which contributes to its therapeutic effects and side effect profile. Blonanserin is marketed under the brand name Lonasen and is notable for its lower incidence of extrapyramidal symptoms compared to traditional antipsychotics .
Blonanserin was developed in Japan and has been available since 2008. It is synthesized from various chemical precursors, including 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one and N-ethyl piperazine. The compound is produced in pharmaceutical formulations for oral administration .
Blonanserin is classified as an atypical antipsychotic. Its pharmacological classification includes:
Blonanserin can be synthesized through several methods. One common synthetic route involves:
The synthesis typically achieves high purity (up to 99.8%) and involves minimal solvent use, making it suitable for industrial production .
The synthesis may involve various solvents such as dimethylformamide or acetonitrile under controlled temperatures (room temperature to 180 °C) depending on the specific method employed. Monitoring techniques like thin-layer chromatography are used to track reaction progress .
Blonanserin has a complex molecular structure characterized by:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure:
Blonanserin can participate in various chemical reactions typical for piperazine derivatives:
Blonanserin's mechanism involves antagonism at both dopamine D2 and serotonin 5-HT2A receptors:
This dual action is believed to contribute to its efficacy in treating schizophrenia while minimizing extrapyramidal symptoms commonly associated with other antipsychotics .
Relevant analyses demonstrate that blonanserin maintains its integrity under standard storage conditions, making it suitable for pharmaceutical applications .
Blonanserin is primarily used in clinical settings for:
Additionally, blonanserin has been explored for potential use in other psychiatric disorders due to its unique pharmacological properties .
Blonanserin emerged from targeted antipsychotic drug discovery programs in Japan during the 1980s, specifically designed as a 4-phenyl-2-(1-piperazinyl)pyridine derivative with optimized dopamine-serotonin receptor targeting [1] [5]. Its development addressed the need for agents with improved tolerability profiles compared to first-generation antipsychotics (FGAs) and existing second-generation antipsychotics (SGAs). Preclinical studies demonstrated potent antagonism at dopamine D₂ and serotonin 5-HT₂A receptors with minimal off-target activity, prompting advancement to clinical trials [1] [10]. Regulatory approval milestones reflect its regional adoption:
Table 1: Blonanserin Approval Timeline vs. Selected SGAs
Country/Region | Blonanserin Approval Year | Risperidone Approval Year (Reference) | Olanzapine Approval Year (Reference) |
---|---|---|---|
Japan | 2008 | 1996 | 2001 |
South Korea | 2009 | 1997 | 1998 |
China | 2017 | 1997 | 1999 |
While approved in Asia, blonanserin remains investigational in the US and EU, reflecting differing regulatory pathways and clinical development strategies [5] [9]. Its development represents a geographically focused effort to introduce pharmacologically distinct antipsychotics.
Blonanserin occupies a distinct niche within the SGA class due to its unique receptor binding profile. Classified as a Dopamine-Serotonin Antagonist (DSA), it exhibits significantly higher affinity for dopamine D₂/D₃ receptors (Ki = 0.142 nM and 0.494 nM, respectively) than for serotonin 5-HT₂A receptors (Ki = 0.812 nM) [1] [5] [10]. This contrasts sharply with most SGAs (e.g., risperidone, olanzapine, clozapine), which typically show higher 5-HT₂A than D₂ affinity, classifying them as Serotonin-Dopamine Antagonists (SDAs) [1] [10].
Table 2: Receptor Binding Affinity (Ki, nM) of Blonanserin vs. Key Antipsychotics
Receptor | Blonanserin | Risperidone | Haloperidol |
---|---|---|---|
Dopamine D₂ | 0.142 | 13.2 | 2.73 |
Dopamine D₃ | 0.494 | - | - |
Serotonin 5-HT₂A | 0.812 | 1.09 | 45.7 |
α1-Adrenergic | 26.7 (Rat) | 0.657 | 8.75 |
Histamine H₁ | 765 | High | High |
Muscarinic M₁ | 100 | Low | Very Low |
Data compiled from [1] [5] [7].
This specific pharmacology underpins blonanserin's clinical position:
Blonanserin represents a pharmacologically distinct SGA option, particularly valued for its potential metabolic advantages and efficacy on negative symptoms within its approved markets.
The development of blonanserin was driven by specific limitations observed in existing antipsychotics, leading to innovations targeting receptor selectivity, brain penetration, and cognitive impact:
Receptor Selectivity: A core rationale was overcoming the metabolic and neurological side effects linked to non-selective receptor binding. By minimizing affinity for H₁, M₁, and α1 receptors while maintaining potent D₂/D₃ and 5-HT₂A blockade, blonanserin aimed to dissociate antipsychotic efficacy from sedation, weight gain, and cardiovascular instability [1] [4] [10]. Preclinical and clinical data confirm lower propensity for weight gain and prolactin elevation compared to risperidone, validating this targeted approach [3] [7].
Enhanced Central Nervous System (CNS) Penetration: Blonanserin exhibits superior blood-brain barrier (BBB) penetration compared to several SGAs. Positron Emission Tomography (PET) studies reveal a brain/plasma concentration ratio (B/P ratio) of 3.88 for blonanserin, significantly higher than ratios for olanzapine (2.70), haloperidol (2.40), risperidone (1.61), and sulpiride (0.34) [1] [5]. Crucially, unlike risperidone and its active metabolite (9-hydroxyrisperidone), blonanserin is not a substrate for P-glycoprotein (P-gp) efflux transporters [10]. In vitro transcellular transport assays using MDR1-transfected cells showed no significant efflux (flux ratio ~0.8), unlike risperidone (flux ratio 2.0-3.0). In vivo studies in mdr1a/b knockout mice confirmed no difference in B/P ratio versus wild-type mice, unlike the significantly increased B/P ratio seen for risperidone in knockouts. This P-gp independence ensures unhindered access to CNS targets [10].
5-HT₆ Receptor Affinity and Cognitive Effects: Blonanserin possesses relatively high affinity for 5-HT₆ receptors (Ki = 11.7 nM) compared to many other antipsychotics [1] [5]. The 5-HT₆ receptor subtype is predominantly expressed in brain regions critical for cognition (e.g., hippocampus, cortex). Preclinical models suggest that 5-HT₆ antagonism may enhance cholinergic and glutamatergic neurotransmission [1]. Clinical studies report improvements in specific cognitive domains associated with prefrontal cortical function in both first-episode and chronic schizophrenia patients treated with blonanserin, potentially linked to this mechanism [1] [7]. While direct head-to-head comparisons of cognitive enhancement against other SGAs require further study, this represents a promising innovative aspect of its pharmacology.
Table 3: Key Pharmacokinetic and Penetration Properties of Blonanserin
Property | Blonanserin Value | Significance/Comparison |
---|---|---|
Brain/Plasma Ratio (B/P) | 3.88 | Higher than Olanzapine (2.70), Haloperidol (2.40), Risperidone (1.61) [1] |
P-gp Substrate | No | Unlike Risperidone & 9-OH-Risperidone [10] |
Major Metabolic Pathway | CYP3A4 (Hydroxylation, N-deethylation) | Active metabolites (M1, M3) contribute to overall activity [1] [9] |
5-HT₆ Receptor Ki | 11.7 nM | Potential mechanism for cognitive benefit [1] [5] |
These innovations—receptor selectivity minimizing off-target effects, P-gp independence ensuring robust brain delivery, and 5-HT₆ affinity potentially aiding cognition—define blonanserin's unique mechanistic profile within the SGA landscape.
Compound Names Mentioned: Blonanserin, Risperidone, Haloperidol, Olanzapine, Clozapine, Sulpiride, 9-Hydroxyrisperidone (Paliperidone).
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1